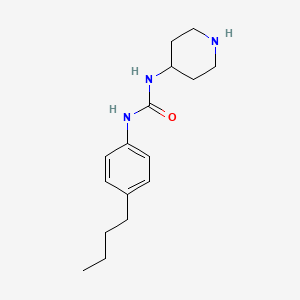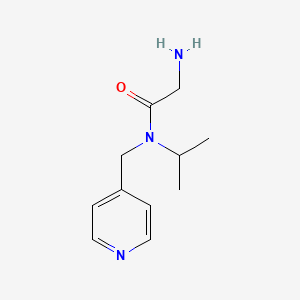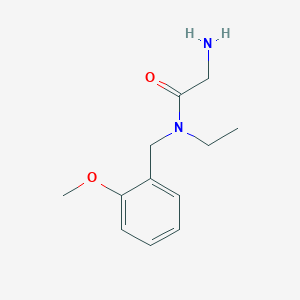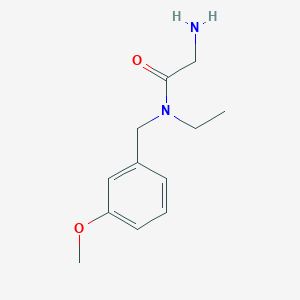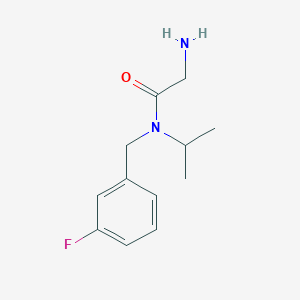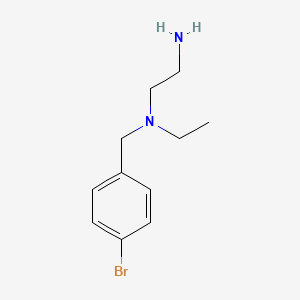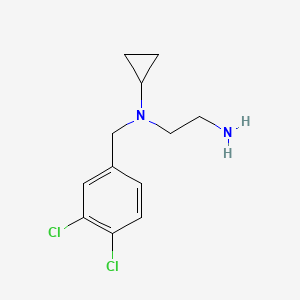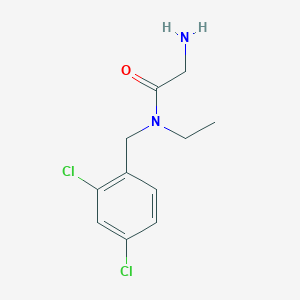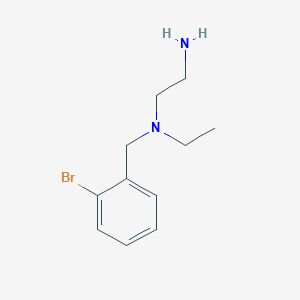
N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines It features a bromobenzyl group attached to one of the nitrogen atoms of the ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine typically involves the nucleophilic substitution reaction of 2-bromobenzyl chloride with N-ethylethylenediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:
2-bromobenzyl chloride+N-ethylethylenediamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or column chromatography, to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of ligands for coordination chemistry and as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the effects of brominated benzyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromobenzyl and ethylenediamine moieties. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine
- N1-(2-bromobenzyl)-N1-methylethane-1,2-diamine
- N1-(2-bromobenzyl)-N1-propylethane-1,2-diamine
Comparison: N1-(2-bromobenzyl)-N1-ethylethane-1,2-diamine is unique due to the presence of the ethyl group on the ethylenediamine backbone. This structural feature can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkyl groups, the ethyl-substituted compound may exhibit distinct physical and chemical properties, such as solubility, stability, and reactivity.
Eigenschaften
IUPAC Name |
N'-[(2-bromophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMGQEBPAZPYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B7905299.png)
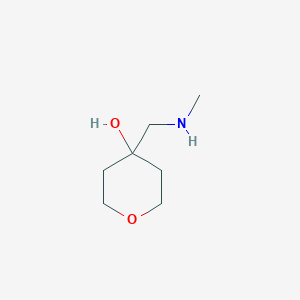
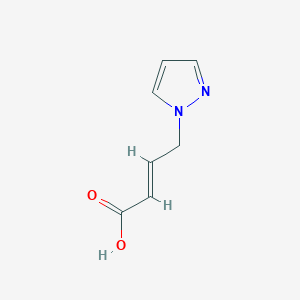

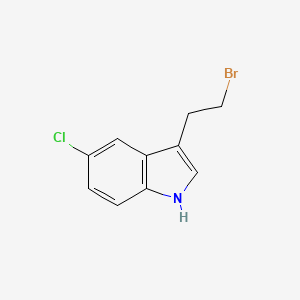
![5-Amino-4-[[4-(2-methoxyethoxy)phenyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B7905338.png)
